(2-Chloro-3-methoxypyridin-4-yl)methanol
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Overview
Description
(2-Chloro-3-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, featuring a chloro and methoxy substituent on the pyridine ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-methoxypyridine with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of (2-Chloro-3-methoxypyridin-4-yl)methanol may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methoxy-substituted pyridine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
- Oxidation of the methanol group yields (2-Chloro-3-methoxypyridin-4-yl)aldehyde or (2-Chloro-3-methoxypyridin-4-yl)carboxylic acid.
- Reduction of the chloro group yields 3-methoxypyridin-4-ylmethanol.
- Substitution reactions yield various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-3-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-methoxypyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- (4-Chloro-pyridin-2-yl)methanol
- (2-Chloro-4-pyridinyl)methanol
- (5-Chloro-2-methoxypyridin-3-yl)methanol
Comparison:
(4-Chloro-pyridin-2-yl)methanol: Similar structure but with the chloro group at a different position, which can affect its reactivity and applications.
(2-Chloro-4-pyridinyl)methanol: Similar to (2-Chloro-3-methoxypyridin-4-yl)methanol but lacks the methoxy group, leading to different chemical properties.
(5-Chloro-2-methoxypyridin-3-yl)methanol:
This compound stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H8ClNO2 |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
(2-chloro-3-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3 |
InChI Key |
FYBHRBMUSIQFMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1Cl)CO |
Origin of Product |
United States |
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